molecular formula C15H17ClN4O2 B7339213 2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid

2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid

カタログ番号: B7339213
分子量: 320.77 g/mol
InChIキー: IJSSCCDRMJHZDF-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).

作用機序

2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid irreversibly binds to the ATP-binding site of the EGFR tyrosine kinase, causing inhibition of downstream signaling pathways that promote cell proliferation and survival. It is highly selective for the mutated form of EGFR, sparing the wild-type EGFR and reducing the incidence of side effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cells with the T790M mutation. It also reduces tumor growth and metastasis in preclinical models. In clinical trials, this compound has been well-tolerated with manageable side effects, such as diarrhea and rash.

実験室実験の利点と制限

2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid has several advantages for lab experiments, including high potency and selectivity, as well as the ability to irreversibly bind to the target protein. However, it is important to note that this compound is not suitable for studying the wild-type EGFR, as it is highly selective for the mutated form. In addition, the irreversible binding of this compound may limit its use in certain experiments.

将来の方向性

For 2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid research include investigating its efficacy in combination with other targeted therapies, such as immune checkpoint inhibitors, and exploring its potential for treating other types of cancer with EGFR mutations. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in NSCLC patients.

合成法

2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid can be synthesized using a multi-step process that begins with the reaction of 2-chloro-4-nitrobenzoic acid with 2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanamine. This is followed by reduction of the nitro group to an amine group, and then the chloro group is introduced using thionyl chloride. The final product is obtained by acidification and recrystallization.

科学的研究の応用

2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid has been extensively studied for its efficacy in the treatment of NSCLC patients with EGFR T790M mutations, which are resistant to first and second-generation EGFR TKIs. Several clinical trials have shown that this compound has a high response rate and prolonged progression-free survival in these patients.

特性

IUPAC Name

2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c16-14-8-11(3-4-13(14)15(21)22)9-19-6-1-2-12(19)10-20-7-5-17-18-20/h3-5,7-8,12H,1-2,6,9-10H2,(H,21,22)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSSCCDRMJHZDF-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC(=C(C=C2)C(=O)O)Cl)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC(=C(C=C2)C(=O)O)Cl)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。